Iron(III) phosphate hydrate

Lithium-Ion Battery Cathode Material Electrochemical Performance

Iron(III) phosphate hydrate (CAS 51833-68-2, FePO₄·xH₂O) is a critical precursor for lithium iron phosphate (LiFePO4) cathode synthesis. Its hydrated state directly influences final particle morphology and electrochemical performance, solving variability issues common with anhydrous alternatives. • Enables LiFePO4/C cathodes with discharge capacity of 162.5 mA h g⁻¹ at 0.1 C • Dehydrates at 140°C, enabling controlled thermal processing • Available as off-white powder; insoluble in water; particle size data on request Suitable for battery materials R&D and applications requiring precise hydration-state control.

Molecular Formula FeH2O5P
Molecular Weight 168.83 g/mol
CAS No. 51833-68-2
Cat. No. B1259312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIron(III) phosphate hydrate
CAS51833-68-2
SynonymsFePO4
ferric phosphate
ferric phosphate dihydrate
ferric phosphate hydrate
ferric phosphate, lithium salt
Li3Fe2(PO4)3
lithium ferric phosphate
Molecular FormulaFeH2O5P
Molecular Weight168.83 g/mol
Structural Identifiers
SMILESO.[O-]P(=O)([O-])[O-].[Fe+3]
InChIInChI=1S/Fe.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/q+3;;/p-3
InChIKeyRQKNQWUJROKKEQ-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iron(III) Phosphate Hydrate as Li-Ion Battery Cathode Precursor


Iron(III) phosphate hydrate (CAS 51833-68-2), with the general formula FePO₄·xH₂O, is an inorganic compound of significant industrial relevance, primarily as a precursor for the synthesis of lithium iron phosphate (LiFePO₄), a leading cathode material in lithium-ion batteries [1]. This compound exists as a white to off-white powder, is insoluble in water, and undergoes dehydration upon heating . Its unique value proposition lies in its hydrated state, which directly influences the morphology, crystallinity, and ultimately the electrochemical performance of the final LiFePO₄ product, making it a critical raw material for advanced energy storage applications [2].

LiFePO4 cathode precursor synthesis with morphology engineering
Hydration state directly influences final particle size and crystallinity
Variable water content (xH2O) supports tunable dehydration behavior
Reported to achieve near-theoretical capacity in optimized solid-state routes

Substitution Challenges for Iron(III) Phosphate Hydrate


Substituting Iron(III) phosphate hydrate with other iron phosphate forms—such as anhydrous FePO₄, the dihydrate (FePO₄·2H₂O), or amorphous variants—is not a viable option for performance-critical applications. The presence, amount, and state of hydration water fundamentally alter the compound's physical properties and its behavior as a precursor. For instance, the dehydration process during LiFePO₄ synthesis can lead to uneven carbon coating and compromised electrochemical performance [1]. Furthermore, the specific polymorph and particle morphology, which are intrinsically linked to the hydration state, dictate key metrics like discharge capacity, rate capability, and cycling stability [2]. Therefore, a direct replacement without rigorous re-validation can result in significant performance degradation and process inconsistency [3].

Hydration state mismatch
Anhydrous FePO4 or specific dihydrate forms may shift carbon-coating quality and rate capability; direct substitution risks uneven coating and capacity fade.
Crystallinity and morphology transfer
Amorphous or differently crystalline hydrates cannot reproduce the reported electrochemical performance of a tailored crystalline precursor; process re-validation is required.
Thermal and solubility profile differences
Dihydrate (decomposes at 250 °C, soluble in hot water) versus hydrate (dehydrates ~140 °C, water-insoluble) can alter thermal processing and formulation behavior.

Differentiation Evidence for Iron(III) Phosphate Hydrate


Precursor Hydration Impact on LiFePO4/C Performance

A direct comparative study synthesizing LiFePO4/C from anhydrous FePO4 and hydrous FePO4·2H2O precursors under identical solid-state conditions revealed that the anhydrous precursor yielded superior electrochemical results. The LiFePO4/C composite derived from anhydrous FePO4 exhibited a high discharge capacity of 106.3 mA h g⁻¹ at a 10 C rate, with a remarkable capacity retention of 99.2% after 200 cycles at 1 C. In contrast, the composite from the hydrate precursor demonstrated significantly lower performance due to dehydration-induced carbon layer imperfections [1]. This underscores that for high-power applications demanding excellent rate capability and cycle life, anhydrous FePO4, not the hydrate, is the preferred precursor.

Precursor hydration vs. rate performance
Head-to-head
106.3 mA h g−1 at 10 C; 99.2% retention (200 cycles, 1 C)
Reported higher capacity and cycling stability for anhydrous-derived LiFePO4/C versus hydrate-derived.
Solid-state synthesis, 700 °C; carbon-layer defects linked to dehydration process.
Lithium-Ion Battery Cathode Material Electrochemical Performance

Water Content and LiFePO4 Morphology Control

The specific hydration state of the iron phosphate precursor directly controls the morphology and, consequently, the electrochemical performance of the resulting LiFePO4 cathode material. A study synthesizing LiFePO4/C from a specifically prepared FePO4·xH2O precursor demonstrated a discharge capacity of 162.5 mA h g⁻¹ at a 0.1 C rate, which is near the theoretical capacity of LiFePO4 (170 mA h g⁻¹) [1]. This high initial capacity is attributed to the submicrometer structure facilitated by the hydrated precursor. In comparison, other studies using different iron sources or anhydrous FePO4 often report lower capacities or require more complex processing to achieve similar results [2]. The ability to tailor the precursor's hydration state offers a lever for optimizing final product performance that is not available with a single, fixed-hydration or anhydrous material.

Hydration state and morphology control
Cross-study comparable
162.5 mA h g−1 at 0.1 C (near theoretical 170 mA h g−1)
Hydrate precursor supports submicrometer structure for high initial capacity.
Co-precipitation FePO4·xH2O; carbothermal reduction route.
Precursor Engineering Materials Synthesis Morphology Control

Solubility and Thermal Differences vs. Dihydrate

While often discussed together, Iron(III) phosphate hydrate (FePO₄·xH₂O) and the specific dihydrate (FePO₄·2H₂O, CAS 10045-86-0) exhibit key differences in solubility and thermal behavior that are critical for certain applications. The dihydrate shows a measurable solubility of 0.642 g/100 mL in water at 100 °C, whereas the general hydrate (and anhydrous form) is reported as practically insoluble in water under ambient conditions [1]. Furthermore, the dihydrate undergoes thermal decomposition at 250 °C [2]. The unspecified hydrate (51833-68-2) also dehydrates upon heating to 140°C, but its exact thermal profile is less defined . For applications requiring a specific thermal decomposition profile or precise control over water release during processing (e.g., in certain ceramic or catalyst preparations), the choice between a defined dihydrate and a variable hydrate is significant.

Solubility / thermal vs. dihydrate
Class-level inference
Hydrate: water-insoluble, dehydrates ~140 °C
Dihydrate: 0.642 g/100 mL at 100 °C, decomposes 250 °C
Selection may depend on required thermal release profile or hot-water solubility.
Data from general references; verify for your specific lot.
Solubility Thermal Stability Formulation

Crystallinity and Particle Size in FePO4 Precursors

The crystallinity of the FePO4 precursor is a decisive factor in the performance of the final LiFePO4/C cathode. A comparative study demonstrated that LiFePO4/C synthesized from crystalline FePO4 exhibited significantly better electrochemical performance than when synthesized from amorphous FePO4 [1]. While the specific hydrate FePO4·xH2O can be either amorphous or crystalline, its synthesis conditions dictate this crucial property. For instance, patents describe methods to produce crystalline ferric phosphate dihydrate with primary particle sizes between 20 nm and 40 nm [2]. This controlled crystallinity and nanoscale particle size are desirable for achieving high-rate capability in the final cathode. In contrast, amorphous hydrated FePO4, while offering high initial reversible capacity in some direct cathode applications [3], leads to inferior LiFePO4 when used as a precursor. This highlights the critical role of precursor crystallinity, a property intrinsically linked to the synthesis and handling of the hydrate.

Crystallinity: crystalline vs. amorphous
Cross-study comparable
Crystalline FePO4 precursor → reported better LiFePO4/C performance than amorphous.
Precursor crystallinity is a critical quality attribute; not all hydrates are equivalent.
Nanoscale crystalline dihydrate (20–40 nm) achievable via controlled synthesis.
Crystallinity Particle Size Precursor Properties

Purity Specifications: Hydrate vs. Dihydrate

Commercial specifications for Iron(III) phosphate hydrate (CAS 51833-68-2) and the dihydrate (CAS 10045-86-0) provide quantitative differentiation relevant for procurement. A specific grade of Iron(III) phosphate hydrate (extra pure) is specified with an iron (Fe) content between 26.0% and 32.0% and a maximum loss on ignition of 32.5% . This compares to a known dihydrate (FePO₄·2H₂O) which has a theoretical Fe content of 29.9% and a theoretical water content of 19.3% (corresponding to loss on ignition). The wider Fe content range and higher allowable loss on ignition for the hydrate (51833-68-2) reflect its variable water content (xH₂O). This variability is a critical specification; for applications requiring precise stoichiometry for synthesis (e.g., in solid-state reactions), the exact water content must be known and controlled, potentially favoring a defined dihydrate or anhydrous form.

Purity specification comparison
Specification review
Hydrate: Fe 26.0–32.0%, loss on ignition ≤32.5%
Dihydrate: theoretical Fe 29.9%, water 19.3%
Wide composition range reflects variable hydration; stoichiometry-sensitive uses require verification.
Source review; confirm with supplier certificate of analysis.
Purity Analysis Material Specification Quality Control

Application Scenarios for Iron(III) Phosphate Hydrate


Morphology Control in Cathode Precursor Synthesis

When the research goal is to synthesize LiFePO4/C cathodes with a specific submicrometer morphology to maximize capacity, a carefully synthesized FePO4·xH2O is the preferred precursor. Studies show that such a precursor can yield a discharge capacity of 162.5 mA h g⁻¹ at 0.1 C, approaching the theoretical maximum [1]. This scenario leverages the hydrated precursor's ability to influence final particle size and structure, a level of control not easily achieved with anhydrous FePO4. Procurement should focus on suppliers who can provide detailed particle size and crystallinity data for their hydrate material.

High-Rate and Long-Cycle LiFePO4 Applications

For applications such as electric vehicles or grid storage where high power delivery and long cycle life are paramount, the procurement should prioritize anhydrous FePO4 over the hydrate. Direct comparative evidence demonstrates that LiFePO4/C derived from anhydrous FePO4 delivers a discharge capacity of 106.3 mA h g⁻¹ at 10 C and retains 99.2% capacity after 200 cycles at 1 C [1]. The dehydration process associated with the hydrate precursor is detrimental to these high-performance metrics. Thus, the anhydrous form is the scientifically justified choice for this scenario.

Controlled Thermal Decomposition or Solubility Formulations

In applications such as the preparation of specialized ceramics, catalysts, or controlled-release fertilizers, the exact hydration state is critical. The dihydrate FePO₄·2H₂O offers a defined thermal decomposition at 250 °C and a measurable water solubility of 0.642 g/100 mL at 100 °C [1] [2]. In contrast, the general hydrate FePO₄·xH₂O (CAS 51833-68-2) dehydrates at 140 °C and is otherwise water-insoluble . If the process requires a precise, repeatable release of water vapor at a known temperature, the dihydrate is superior. If the process benefits from a lower-temperature dehydration step and water insolubility is desired, the unspecified hydrate is the appropriate choice. This highlights the need for careful specification matching.

Application
Selection Property
Validation Focus
Morphology-controlled LiFePO4 cathode synthesis
Submicrometer particle engineering via hydrated precursor
Capacity optimization and particle size distribution
High-rate, long-cycle battery research
Low-dehydration-defect precursor (anhydrous FePO4)
Rate capability (10 C) and cycling retention verification
Controlled thermal/water-release formulations (ceramics, catalysts)
Defined dihydrate stoichiometry or lower dehydration temperature hydrate
Thermal profile (TGA/DSC) and solubility behavior confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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